molecular formula C19H23BrN2O4S B1408125 Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate CAS No. 1704121-02-7

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1408125
CAS No.: 1704121-02-7
M. Wt: 455.4 g/mol
InChI Key: VIGGVQZZAVYVID-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C19H23BrN2O4S It is characterized by the presence of a tert-butyl group, a bromonaphthalene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromonaphthalene Intermediate: The bromonaphthalene moiety can be synthesized through bromination of naphthalene using bromine in the presence of a catalyst.

    Sulfonylation Reaction: The bromonaphthalene intermediate undergoes a sulfonylation reaction with a sulfonyl chloride to form the corresponding sulfonyl derivative.

    Piperazine Coupling: The sulfonyl derivative is then reacted with piperazine to form the piperazine-sulfonyl intermediate.

    Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Typical conditions involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. These interactions can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the bromonaphthalene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-(4-bromonaphthalen-1-yl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-19(2,3)26-18(23)21-10-12-22(13-11-21)27(24,25)17-9-8-16(20)14-6-4-5-7-15(14)17/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGGVQZZAVYVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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